2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide
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Overview
Description
2,4-Dichlorophenoxyacetic acid, often referred to as 2,4-D, is an organic compound used as a systemic herbicide . It is used to control broadleaf weeds, while having minimal impact on grasses . It is highly water-soluble and can persist in the environment .
Synthesis Analysis
While specific synthesis methods for “2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide” were not found, there are methods for determining the presence of 2,4-D in samples. For instance, a salt-assisted liquid-liquid extraction technique coupled with high-performance liquid chromatography (HPLC) has been developed for the determination of 2,4-D in water and edible seeds samples .Molecular Structure Analysis
The molecular structure of 2,4-D is Cl2C6H3OCH2CO2H . Unfortunately, specific molecular structure analysis for “2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide” was not found.Chemical Reactions Analysis
2,4-D can undergo degradation through advanced oxidation processes . The degradation is highly efficient in ozonation .Physical And Chemical Properties Analysis
2,4-D has a low volatility and a melting point of 138.68°C. It is moderately soluble in unbuffered water, but its solubility increases up to 26.5 g/l in pH 10 buffered water. It is readily soluble in a number of organic solvents .Scientific Research Applications
Biodegradation Studies
The compound is a subject of biodegradation studies, particularly focusing on the role of white-rot fungi in its breakdown. Understanding the biochemical mechanisms of its biodegradation can lead to more environmentally friendly disposal methods and the development of bioremediation strategies .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), primarily target plant growth processes . They act as synthetic auxins, a type of plant hormone, and are used to control broadleaf weeds .
Mode of Action
Similar compounds like 2,4-d have been reported to kill plants by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . These actions result in uncontrolled growth and eventual death of the plant .
Biochemical Pathways
It’s known that similar compounds like 2,4-d can be degraded by various microorganisms, affecting certain biochemical pathways . The role of bacteria, enzymes, and genes that regulate the degradation of 2,4-D has been widely studied .
Pharmacokinetics
A study on 2,4-d in rats showed that after oral administration, the compound was absorbed and distributed in the body, with mean cmax values of 6019 and 2184 mg/L for doses of 300 mg/kg and 60 mg/kg respectively . The clearance rates were 1.10 and 0.02 L/(h×kg), respectively .
Result of Action
Similar compounds like 2,4-d have been reported to induce toxicity which affects energy metabolism, morphological perturbation, and oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide. For instance, the degradation of similar compounds like 2,4-D can be influenced by environmental conditions such as the presence of certain microorganisms . Additionally, the indiscriminate use of such compounds can lead to water contamination, posing a threat to humans and animals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-19(13-6-4-3-5-7-13)16(20)11-21-15-9-8-12(17)10-14(15)18/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVYPQPCJTXHLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide |
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